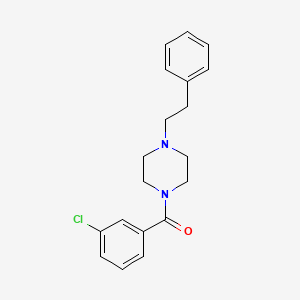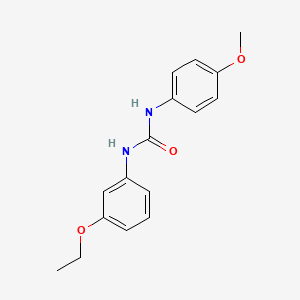![molecular formula C17H18N2O B4892161 2-[(5-methyl-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4892161.png)
2-[(5-methyl-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5-methyl-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline, also known as harmaline, is a naturally occurring beta-carboline alkaloid found in several plant species, including Peganum harmala, Banisteriopsis caapi, and Passiflora incarnata. Harmaline has been widely studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and psychiatric disorders.
作用机制
Harmaline exerts its effects through several mechanisms of action, including inhibition of monoamine oxidase, activation of the sigma-1 receptor, and modulation of the GABAergic system. Inhibition of monoamine oxidase leads to increased levels of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine, which are implicated in the pathophysiology of various psychiatric disorders. Activation of the sigma-1 receptor leads to neuroprotective effects and modulation of the GABAergic system leads to anxiolytic and sedative effects.
Biochemical and Physiological Effects:
Harmaline has been shown to have various biochemical and physiological effects, including inhibition of monoamine oxidase, activation of the sigma-1 receptor, modulation of the GABAergic system, and induction of apoptosis. Inhibition of monoamine oxidase leads to increased levels of monoamine neurotransmitters, which are implicated in the pathophysiology of various psychiatric disorders. Activation of the sigma-1 receptor leads to neuroprotective effects and modulation of the GABAergic system leads to anxiolytic and sedative effects. Induction of apoptosis leads to the inhibition of cancer cell growth.
实验室实验的优点和局限性
Harmaline has several advantages for lab experiments, including its availability, low cost, and well-established synthesis methods. However, 2-[(5-methyl-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline also has several limitations for lab experiments, including its low solubility, poor bioavailability, and potential toxicity at high doses.
未来方向
Harmaline research has several future directions, including the development of 2-[(5-methyl-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline analogs with improved pharmacokinetic and pharmacodynamic properties, the exploration of 2-[(5-methyl-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline's potential therapeutic applications in various diseases, and the elucidation of 2-[(5-methyl-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline's mechanisms of action at the molecular level. Additionally, 2-[(5-methyl-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline research can benefit from the use of advanced technologies, such as CRISPR-Cas9 gene editing and single-cell sequencing, to study 2-[(5-methyl-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline's effects on specific cell types and pathways.
合成方法
Harmaline can be synthesized by several methods, including the Pictet-Spengler reaction, Bischler-Napieralski reaction, and Fischer indole synthesis. The Pictet-Spengler reaction involves the condensation of tryptamine with an aldehyde or ketone in the presence of an acid catalyst. The Bischler-Napieralski reaction involves the cyclization of beta-phenylethylamine with a carboxylic acid or its derivative in the presence of a dehydrating agent. The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. These methods have been used to synthesize 2-[(5-methyl-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline and its analogs for research purposes.
科学研究应用
Harmaline has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and psychiatric disorders. In cancer research, 2-[(5-methyl-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disorder research, 2-[(5-methyl-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to have neuroprotective effects and improve cognitive function. In psychiatric disorder research, 2-[(5-methyl-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to have antidepressant, anxiolytic, and antipsychotic effects.
属性
IUPAC Name |
2-[(5-methylfuran-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-12-6-7-13(20-12)10-19-9-8-15-14-4-2-3-5-16(14)18-17(15)11-19/h2-7,18H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQPDHRKPICQFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCC3=C(C2)NC4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Methylfuran-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-(2-{[(3-methyl-5-propyl-1-benzofuran-2-yl)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate](/img/structure/B4892081.png)
![(4-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}phenyl)dimethylamine](/img/structure/B4892087.png)
![5-(4-fluorophenyl)-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4892088.png)




![3,3'-methylenebis{6-[(4-nitrobenzoyl)amino]benzoic acid}](/img/structure/B4892126.png)
![6-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4892132.png)
![1-[3-(2-tert-butyl-4-methylphenoxy)propyl]pyrrolidine hydrochloride](/img/structure/B4892138.png)
![N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4892146.png)

![2-(methoxymethyl)-5-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4892181.png)
![5-{[(2-nitrophenoxy)acetyl]amino}isophthalic acid](/img/structure/B4892186.png)